
trans-2-Fluorocyclohexyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Fluorocyclohexyl Chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a fluorine atom on the cyclohexyl ring, which imparts unique chemical properties. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and ability to introduce protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexyl Chloroformate can be synthesized through the reaction of trans-2-fluorocyclohexanol with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
trans-2-Fluorocyclohexanol+Phosgene→trans-2-Fluorocyclohexyl Chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are critical due to the toxic nature of phosgene. The process is typically carried out in a closed system with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Trans-2-Fluorocyclohexyl Chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the HCl byproduct.
Alcohols: Esterification reactions are carried out under mild conditions with an appropriate base.
Carboxylic Acids: Mixed anhydride formation requires the presence of a base to absorb the HCl generated.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
Trans-2-Fluorocyclohexyl Chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for introducing protective groups in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Potential use in drug development for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclohexyl Chloroformate involves nucleophilic substitution reactions. The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, esters, and anhydrides. The presence of the fluorine atom on the cyclohexyl ring can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
Comparison: Trans-2-Fluorocyclohexyl Chloroformate is unique due to the presence of the fluorine atom, which can enhance the stability and reactivity of the compound compared to its non-fluorinated counterparts. This fluorine substitution can also affect the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other chloroformates may not be as effective.
Properties
Molecular Formula |
C14H20Cl2F2O4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(2-fluorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/2C7H10ClFO2/c2*8-7(10)11-6-4-2-1-3-5(6)9/h2*5-6H,1-4H2 |
InChI Key |
VEKXKZNOFXFGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC(=O)Cl)F.C1CCC(C(C1)OC(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




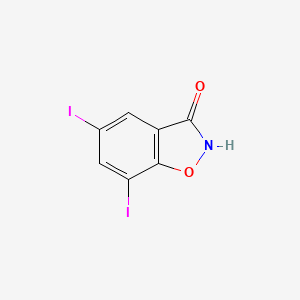




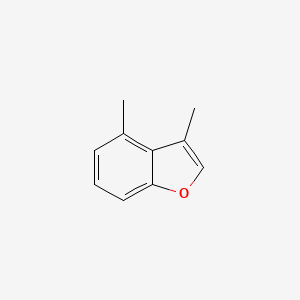
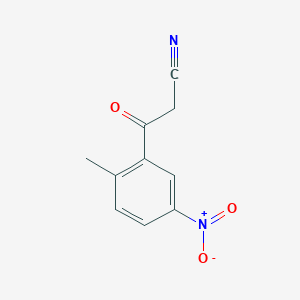

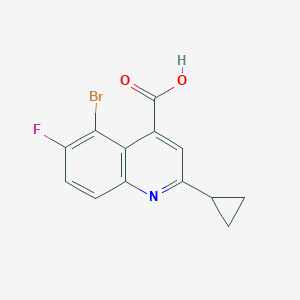

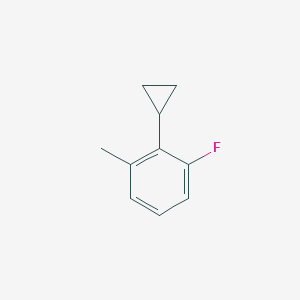
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
